molecular formula C38H61I2N3S3 B10785408 Photosensitizer 101 iodide

Photosensitizer 101 iodide

Cat. No.: B10785408
M. Wt: 909.9 g/mol
InChI Key: BHSBKKSKODCAAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Photosensitizer 101 iodide is a synthetic organic compound designed for advanced photochemistry and photobiology research. Its structure is engineered for efficient reactive oxygen species (ROS) generation, making it a valuable tool for studies in photodynamic therapy (PDT) . The incorporation of a heavy iodine atom enhances the photosensitizing efficiency through the heavy atom effect, which promotes intersystem crossing from the excited singlet state to the longer-lived triplet state . This population of the triplet state is crucial as it enables two primary photochemical pathways: a Type I process, involving electron transfer to produce radical oxygen species like superoxide anions, and a Type II process, involving energy transfer to molecular oxygen to produce cytotoxic singlet oxygen ( 1 O 2 ) . Researchers can utilize this compound to induce oxidative stress and study light-mediated cell death in various in vitro models, including cancer cell lines . Its application is particularly relevant for investigating novel PDT protocols, exploring mechanisms of immunogenic cell death, and developing new antimicrobial strategies . This product is intended for Research Use Only and is not to be used as a drug, cosmetic, or for any other diagnostic or therapeutic purpose.

Properties

Molecular Formula

C38H61I2N3S3

Molecular Weight

909.9 g/mol

IUPAC Name

(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

InChI

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BHSBKKSKODCAAS-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Canonical SMILES

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Origin of Product

United States

Photophysical Principles Governing Photosensitizer 101 Iodide Activity

The journey of a photosensitizer from an inert molecule to a potent agent of light-induced reactivity begins with the absorption of light and the formation of excited electronic states. The presence of iodide, either as a counter-ion or as a substituent on the photosensitizer's molecular structure, profoundly influences these initial processes.

Light Absorption and Excited State Generation

The process is initiated when a photosensitizer molecule in its lowest energy state, the ground state (S₀), absorbs a photon of light. youtube.com This absorption elevates an electron to a higher energy orbital, transitioning the molecule to an excited singlet state (S₁). researchgate.net This S₁ state is typically short-lived. From this state, the molecule can relax through several pathways, including fluorescence, where it emits a photon to return to the ground state, or through a crucial process for photosensitization known as intersystem crossing. researchgate.net

Singlet and Triplet Excited States of Photosensitizers

Singlet States (S₀, S₁): In a singlet state, all electron spins in the molecule are paired. The ground state (S₀) is a singlet state. Upon absorbing light, the molecule is promoted to an excited singlet state (S₁), where one electron is in a higher energy orbital but its spin is still paired with the electron in the lower orbital. academie-sciences.fr

Triplet State (T₁): The triplet state (T₁) is characterized by having two unpaired electrons with parallel spins. academie-sciences.fr Direct excitation from the singlet ground state (S₀) to the triplet state (T₁) is a "forbidden" transition, meaning it has a very low probability of occurring. Therefore, the triplet state is typically populated via intersystem crossing from an excited singlet state (S₁). youtube.com The T₁ state is lower in energy than the S₁ state and has a significantly longer lifetime (microseconds to seconds), which is critical as it allows sufficient time for interactions with surrounding molecules like oxygen. azom.com

Intersystem Crossing (ISC) Processes and Enhancement via Heavy Atom Effect (e.g., Iodide)

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, most commonly from the first excited singlet state (S₁) to the first triplet state (T₁). researchgate.net The efficiency of this process is paramount for effective photosensitization, as the long-lived triplet state is the primary precursor to reactive oxygen species generation. researchgate.netnih.gov

The "heavy atom effect" is a well-established phenomenon that significantly enhances the rate of ISC. wikipedia.org When a heavy atom, such as iodine or bromine, is incorporated into or is in close proximity to the photosensitizer's chromophore, it increases spin-orbit coupling. wikipedia.orgnih.gov This coupling facilitates the otherwise "forbidden" spin-flip required for the S₁ → T₁ transition. qmul.ac.uk

Studies on various photosensitizers, such as BODIPY and corrole (B1231805) derivatives, have demonstrated that iodination leads to:

A marked increase in the rate constant of intersystem crossing (k_ISC). rsc.org

A decrease in fluorescence quantum yield (Φ_fl), as the faster ISC outcompetes fluorescence. rsc.org

For example, research on meso-iodinated free-base corroles showed that adding one or two iodine atoms increased the k_ISC by 2.2-fold and 4.9-fold, respectively. rsc.org Similarly, iodinated BODIPY dyes exhibit enhanced ISC, making them more effective photosensitizers. rsc.orgfrontiersin.org This effect makes Photosensitizer 101 iodide compounds, by definition, highly efficient at populating the crucial triplet state.

Photophysical ParameterEffect of Iodination (Heavy Atom Effect)Rationale
Fluorescence Quantum Yield (Φ_fl) DecreasesIntersystem crossing becomes a faster, more competitive de-excitation pathway. nih.govrsc.org
Intersystem Crossing Rate (k_ISC) IncreasesEnhanced spin-orbit coupling facilitates the S₁ → T₁ transition. wikipedia.orgqmul.ac.ukrsc.org
Triplet State Lifetime (τ_T) DecreasesThe same spin-orbit coupling that promotes ISC also enhances the T₁ → S₀ decay (phosphorescence), though the lifetime remains long enough for reactions. nih.gov
Triplet Quantum Yield (Φ_T) IncreasesA larger fraction of excited singlet states are converted to triplet states. rsc.orgresearchgate.net

Jablonski Diagram Representation of Electronic Transitions

The Jablonski diagram is a standard tool used to illustrate the electronic states of a molecule and the transitions between them. chemistnotes.com

Key transitions for this compound on a Jablonski Diagram:

Absorption: A photon excites the molecule from the ground singlet state (S₀) to an excited singlet state (S₁ or S₂). researchgate.net

Internal Conversion: If excited to a higher singlet state (like S₂), the molecule rapidly relaxes to the lowest excited singlet state (S₁) without emitting light. rsc.org

Fluorescence: A possible, but often less favorable, de-excitation pathway where the molecule returns from S₁ to S₀ by emitting a photon. researchgate.net

Intersystem Crossing (ISC): The crucial transition for photosensitization. Aided by the heavy atom effect of iodide, the molecule transitions from the S₁ state to the T₁ state. researchgate.netresearchgate.net

Phosphorescence: A slow, radiative decay from the T₁ state back to the S₀ ground state. This is often outcompeted by energy or electron transfer reactions. researchgate.net

Energy/Electron Transfer: From the long-lived T₁ state, the photosensitizer can interact with other molecules, leading to the generation of reactive oxygen species (Type I and Type II mechanisms). researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms

Once the photosensitizer populates the excited triplet state (T₁), it can initiate cytotoxic reactions through two primary pathways, known as Type I and Type II photosensitization. nih.govcuny.edu Both pathways are often oxygen-dependent and can occur simultaneously, with the ratio depending on the specific photosensitizer, the concentrations of oxygen and substrates, and the cellular environment. nih.gov

Type I Photosensitization: Electron Transfer Pathways and Radical Formation

The Type I mechanism involves direct interaction between the triplet-state photosensitizer (³PS*) and a substrate molecule, including the solvent or a biomolecule. researchgate.net This interaction occurs via electron or hydrogen atom transfer, producing radical ions or neutral radicals. nih.govcuny.edu

These initial radicals can then react with molecular oxygen (O₂) to generate various reactive oxygen species (ROS). researchgate.net A common pathway is the transfer of an electron from the photosensitizer radical anion to oxygen, forming the superoxide (B77818) radical anion (O₂•⁻). nih.govnih.gov The superoxide radical can then lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govcuny.edu

Type II Photosensitization: Energy Transfer Pathways and Singlet Oxygen Generation

The Type II mechanism is often the dominant pathway for many photosensitizers. It involves the direct transfer of energy from the triplet-state photosensitizer (³PS*) to ground-state molecular oxygen (³O₂). researchgate.netnih.gov This energy transfer excites the oxygen molecule from its triplet ground state to a highly reactive, excited singlet state (¹O₂), known as singlet oxygen. mdpi.com

¹O₂ is a potent oxidizing agent that can readily damage a wide array of biological molecules, including lipids, proteins, and nucleic acids, leading to cell death. mdpi.com The efficiency of singlet oxygen generation is a key metric for a Type II photosensitizer.

Role of Iodide in Type II Reactions and Beyond: While the heavy atom effect of covalently bound iodine enhances the formation of the triplet state needed for Type II reactions, the free iodide ion (I⁻) has a more complex and potent role. It can react directly with the singlet oxygen produced by the photosensitizer. academie-sciences.frnih.gov

This reaction forms an unstable intermediate, peroxyiodide , which then decomposes to create additional potent antimicrobial agents. nih.govresearchgate.net The decomposition can follow two main pathways:

Formation of Free Iodine: Peroxyiodide can decompose to form molecular iodine (I₂) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net The generated iodine is itself a powerful antimicrobial agent. frontiersin.org

Formation of Reactive Iodine Species: Alternatively, peroxyiodide can decompose to form short-lived but highly reactive iodine radicals (e.g., I₂•⁻). nih.govresearchgate.net These radicals have a very short diffusion distance and cause damage in the immediate vicinity of their formation.

This potentiation effect, where iodide amplifies the killing effect of a photosensitizer, means that this compound systems can generate a dual wave of cytotoxic agents: the initial singlet oxygen, followed by a cascade of reactive iodine species. academie-sciences.frresearchgate.net This can be particularly effective against a broad spectrum of microbes. frontiersin.org However, it's also noted that high concentrations of iodide can quench the triplet state of the photosensitizer or singlet oxygen, indicating a complex concentration-dependent relationship. nih.govacs.orgnih.gov

Reaction TypeKey ProcessInitial Product(s) from ³PSRole/Effect of IodideFinal Cytotoxic Species
Type I Electron/Hydrogen TransferRadical ions (PS•⁻, Substrate•⁺)Can be oxidized by ³PS; can be used in combination with Type I PS. nih.govnih.govSuperoxide (O₂•⁻), Hydroxyl Radical (•OH)
Type II Energy TransferSinglet Oxygen (¹O₂)Covalently bound: Enhances ³PS* formation (Heavy Atom Effect). wikipedia.org Free ion: Reacts with ¹O₂ to form peroxyiodide. nih.govSinglet Oxygen (¹O₂), Molecular Iodine (I₂), Hydrogen Peroxide (H₂O₂), Reactive Iodine Species (I₂•⁻)

Singlet Oxygen Quantum Yields and Factors Influencing Their Generation

The primary goal of many photosensitizers is to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, through a Type II photochemical process. This occurs when the photosensitizer in its triplet state (T₁) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. The efficiency of this energy transfer is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

A high singlet oxygen quantum yield is a desirable characteristic for a photosensitizer. This yield is influenced by several factors:

Triplet State Quantum Yield (ΦT): The efficiency of the intersystem crossing process is paramount. A high ΦT is a prerequisite for a high ΦΔ, as the triplet state is the precursor to singlet oxygen generation. The inclusion of iodine in a photosensitizer's structure is a strategy specifically aimed at maximizing this value.

Triplet State Energy: The energy of the photosensitizer's triplet state must be greater than the energy required to excite ground-state oxygen to its singlet state (approximately 94 kJ/mol).

Solvent and Environment: The surrounding medium can affect both the lifetime of the triplet state and the lifetime of the generated singlet oxygen. Aggregation of photosensitizer molecules, often occurring in aqueous environments, can lead to quenching and a reduction in the singlet oxygen quantum yield. Current time information in Bangalore, IN.

Presence of Quenchers: Other molecules can interact with the triplet state, deactivating it before it can transfer energy to oxygen, thereby lowering the singlet oxygen yield.

Research on various photosensitizers demonstrates a wide range of singlet oxygen quantum yields, which are meticulously measured using reference compounds like Rose Bengal. The data below illustrates typical quantum yields for different classes of photosensitizers, highlighting the impact of molecular structure.

Photosensitizer ClassTypical Singlet Oxygen Quantum Yield (ΦΔ)Reference Compound
Porphyrins0.50 - 0.90Photofrin
Phthalocyanines0.30 - 0.70Zinc Phthalocyanine
BODIPY Dyes0.03 - 0.80I₂-BDP
Fullerene Derivatives~1.00 (in nonpolar solvents)C₆₀

Excited State Dynamics and Photochemical Reaction Kinetics

The journey of a photosensitizer from light absorption to inducing a chemical reaction is governed by the kinetics of its excited states. Following excitation to the S₁ state, the molecule's fate is determined by the rates of competing decay pathways: fluorescence, internal conversion, and intersystem crossing.

kf (Rate of Fluorescence): The rate at which the excited singlet state returns to the ground state by emitting a photon.

kic (Rate of Internal Conversion): The rate of non-radiative decay from S₁ to S₀.

kisc (Rate of Intersystem Crossing): The rate of transition from the S₁ state to the T₁ state.

The triplet quantum yield (ΦT) is a function of these rates: ΦT = kisc / (kf + kic + kisc).

Once the triplet state is populated, it too has several decay pathways, including phosphorescence (light emission from the triplet state) and non-radiative decay back to the ground state. However, in the presence of oxygen, the most significant kinetic process is the energy transfer to create singlet oxygen.

Synthesis and Molecular Engineering of Photosensitizer 101 Iodide Analogues

General Synthetic Methodologies for Photosensitizers in Academic Research

The synthesis of photosensitizers for academic research often begins with readily available natural precursors or well-established chemical scaffolds. e-ce.org Many clinically relevant photosensitizers are based on tetrapyrrole structures, which include porphyrins, chlorins, and bacteriochlorins. nih.govfrontiersin.org A common and efficient strategy involves the isolation of natural pigments, such as chlorophyll (B73375) a from plants or algae, which serves as an abundant and renewable starting material. e-ce.orgresearchgate.net

From chlorophyll a, a key intermediate, methyl pheophorbide a (MPa), can be isolated on a large scale. e-ce.org This molecule is rich in functional groups that are amenable to chemical modification. e-ce.org For instance, the isocyclic ring E of the chlorin (B1196114) structure can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups like amides and amines. e-ce.org Similarly, the vinyl group can be oxidized, and the peripheral ester groups can be hydrolyzed to carboxylic acids, providing attachment points for further derivatization. e-ce.org

Other synthetic dye classes, such as BODIPY (boron-dipyrromethene) and cyanine (B1664457) dyes, are also widely investigated. nih.gov The synthesis of these compounds, for example, an iodine-substituted BODIPY, can be achieved through a series of steps involving the reaction of precursors like 2,4-dimethylpyrrole (B27635) with a substituted benzaldehyde, followed by complexation with boron trifluoride etherate and subsequent halogenation with reagents like N-iodosuccinimide. frontiersin.org These general methodologies provide a robust platform for creating a diverse library of photosensitizer analogues for research and development.

Rational Design Principles for Enhanced Photosensitization Properties

The rational design of photosensitizers is a methodical approach aimed at optimizing their photophysical and photochemical properties. nih.gov The primary goal is to create a molecule that is an efficient producer of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is the main cytotoxic agent in type II photodynamic therapy. nih.govnih.gov This involves fine-tuning the molecule's ability to absorb light, transition to a long-lived excited triplet state, and transfer its energy to molecular oxygen. nih.gov

A critical step in the generation of singlet oxygen is the transition of the photosensitizer from its light-excited singlet state (S₁) to a more stable, long-lived triplet state (T₁). nih.govtandfonline.com This process, known as intersystem crossing (ISC), is often inefficient in purely organic molecules. rsc.org A highly effective strategy to enhance the rate of ISC is the "heavy atom effect." chinesechemsoc.orgpdx.edu This principle dictates that the presence of atoms with a high atomic number (Z), such as halogens (iodine, bromine) or certain metals, significantly promotes ISC through a phenomenon called spin-orbit coupling (SOC). pdx.edumdpi.comresearchgate.net

The incorporation of iodine is a particularly effective strategy. nih.gov By introducing iodine atoms into the molecular structure of a photosensitizer, the probability of the spin-forbidden singlet-to-triplet transition is greatly increased. rsc.orgnih.gov This leads to a higher quantum yield of the triplet state and, consequently, more efficient generation of singlet oxygen. rsc.org For example, introducing two iodine atoms into the core structure of some dyes can improve the ROS quantum yield by up to 50 times. rsc.org This effect has been demonstrated in various photosensitizer classes, including xanthenes, BODIPYs, and cyanines. nih.govrsc.orgnih.gov The strategic placement of the heavy atom is crucial, as its orbitals must interact with the molecular orbitals involved in the electronic transition to effectively enhance ISC. pdx.edu

Table 1: Effect of Heavy Atom Substitution on Photophysical Properties of Photosensitizers

This table illustrates how substituting lighter atoms with heavier ones (e.g., oxygen with sulfur/selenium or hydrogen with iodine) influences key photophysical parameters relevant to PDT efficacy, based on computational studies and experimental findings.

SOC: Spin-Orbit Coupling. A higher value indicates more efficient intersystem crossing.

Data derived from computational modeling of oxobacteriochlorins and general findings on halogenated dyes.

Compound TypeHeavy Atom SubstitutionChange in Absorption WavelengthPredicted Spin-Orbit Coupling (SOC)Reference
OxobacteriochlorinO → S (Thioxo)Batochromic shift (Red-shift)Significant Increase mdpi.com
OxobacteriochlorinO → Se (Selenoxo)Batochromic shift (Red-shift)Very Large Increase mdpi.com
BODIPY DyeH → I (Iodinated)Batochromic shift (Red-shift)Significant Increase researchgate.netrsc.org
Hemicyanine DyeNone → I (Iodinated)Batochromic shift (Red-shift)Significant Increase nih.gov
Xanthene DyeH → Br/I (Halogenated)Batochromic shift (Red-shift)Significant Increase nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological and photodynamic activity. acs.org In photosensitizer design, SAR aims to correlate specific structural features with outcomes like cellular uptake, localization, and phototoxicity. mdpi.comresearchgate.netchemrxiv.org

One of the most critical parameters identified in SAR studies is lipophilicity, often expressed as the logarithm of the octanol:water partition coefficient (log P). nih.gov Research on a series of pyropheophorbide derivatives demonstrated that photodynamic activity is a non-linear function of lipophilicity. nih.govresearchgate.net Activity was found to be minimal for compounds with a log P of less than 5, increasing dramatically for those with a log P between 5 and 6, and peaking in the range of 5.6 to 6.6. nih.gov This indicates that an optimal balance of water solubility and lipid solubility is required for efficient transport to and interaction with target tumor cells. nih.gov

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Photosensitizers

This table summarizes findings from various SAR studies, linking specific molecular modifications to their observed effects on photodynamic activity and biological interactions.

Structural Feature ModifiedEffect on ActivityRationale / ObservationReference
Alkyl Ether Chain LengthOptimal length enhances activityAffects lipophilicity (log P); an optimal log P of 5.6-6.6 was identified for peak antitumor activity. nih.gov
Lipophilicity (log P)Non-linear relationship with PDT effectGoverns tumor pharmacokinetics and pharmacodynamic factors. Too low or too high lipophilicity reduces efficacy. nih.govresearchgate.net
Cationic GroupsCan improve water-solubility and uptakeIncorporation of cationic moieties can create water-soluble drugs suitable for administration. researchgate.netnih.gov
Glycosylation (Sugar Moieties)Can enhance tumor targeting and uptakeSugar groups can be recognized by receptors overexpressed on cancer cells. tandfonline.com
Metal Chelation (e.g., In, Zn, Pd)Influences phototoxicity and imaging potentialThe chelated metal affects ROS generation and can provide properties for imaging (e.g., PET agents). frontiersin.orgtandfonline.comresearchgate.net

Derivatization and Functionalization Strategies for Research Applications

To move beyond a basic photosensitizing scaffold, derivatization and functionalization are employed to impart specific properties tailored for research applications. am2d.org These strategies aim to improve solubility, enhance targeting selectivity, and enable new therapeutic or diagnostic functions. nih.govresearchgate.net

A significant challenge for many photosensitizers, which are often large, aromatic molecules, is poor water solubility. nih.gov To overcome this, hydrophilic moieties are attached to the photosensitizer core. researchgate.net This can include the conjugation of sugars (glycosylation), polyethylene (B3416737) glycol (PEG) chains, or the introduction of permanent cationic charges. tandfonline.comresearchgate.netnih.gov For example, incorporating cationic groups can yield water-soluble conjugates suitable for intravenous administration. researchgate.net

Targeted photodynamic therapy is a major goal of functionalization. nih.gov This involves conjugating the photosensitizer to a ligand that has a high affinity for receptors overexpressed on cancer cells. am2d.org Examples include:

Carbohydrates: Lactose can be used to target the galectin-1 receptor on breast cancer cells. manchester.ac.uk

Vitamins: Folic acid is often used to target the folate receptor, which is frequently overexpressed in various cancers. nih.gov

Peptides and Antibodies: These biomolecules can provide very high specificity for tumor-associated antigens. nih.govnih.gov

Furthermore, photosensitizers are often functionalized for attachment to nanocarriers, such as gold nanoparticles, silica (B1680970) nanoparticles, or graphene oxide. am2d.orgnih.govmanchester.ac.ukmdpi.com This approach can improve the photosensitizer's stability and solubility in biological media, facilitate passive accumulation in tumors through the enhanced permeability and retention (EPR) effect, and combine PDT with other modalities like photothermal therapy or bioimaging. mdpi.comacs.org

Molecular and Cellular Research Mechanisms of Photosensitizer 101 Iodide

Cellular Uptake Mechanisms in In Vitro and Preclinical Models

The journey of a photosensitizer from the extracellular space into the cell is the first determinant of its biological activity. This process is governed by a combination of the photosensitizer's own physicochemical properties and the cell's biological machinery. For a molecule like Photosensitizer 101 iodide, which is presumed to be a cationic, iodine-containing compound, several uptake pathways are plausible.

Passive diffusion across the plasma membrane is a primary entry route for many photosensitizers, particularly those that are hydrophobic. nih.gov The ability of a compound to passively diffuse is largely dictated by its lipophilicity, size, and charge. nih.gov

Ionic Charge : The net charge of a photosensitizer is a crucial factor. While neutral or moderately anionic (up to two negative charges) photosensitizers can diffuse across the plasma membrane, cationic compounds often interact strongly with the negatively charged components of the cell surface, which can influence their entry mechanism. nih.gov

Table 1: Physicochemical Factors Influencing Passive Diffusion of Photosensitizers
FactorInfluence on Passive DiffusionExpected Impact on this compound
Lipophilicity High lipophilicity generally favors partitioning into and diffusion across the lipid bilayer.The iodine atom and organic scaffold would contribute to lipophilicity, potentially favoring passive diffusion.
Molecular Size Smaller molecules typically diffuse more readily than larger, bulkier ones.Dependent on the core structure, but a larger size could hinder passive entry.
Ionic Charge Cationic charge leads to electrostatic attraction to the negatively charged cell membrane, which can be a precursor to various uptake mechanisms, not solely passive diffusion.The presumed cationic nature would cause strong membrane association, influencing subsequent internalization steps.

When passive diffusion is not favored, or in addition to it, cells can internalize photosensitizers through energy-dependent processes like active transport and endocytosis.

Endocytosis : This is a major pathway for more polar, hydrophilic, or larger photosensitizers. nih.gov The process involves the engulfment of the photosensitizer by the cell membrane to form vesicles called endosomes. researchgate.netresearchgate.net These endosomes then traffic within the cell, often fusing with lysosomes. This pathway is slower than passive diffusion. nih.gov For larger assembled photosensitizers or those conjugated to other molecules, endocytosis is a common route of entry. chinesechemsoc.org The process known as photochemical internalization (PCI) specifically utilizes photosensitizers that accumulate in endosomal membranes; upon light activation, they rupture the vesicle, releasing co-endocytosed therapeutic agents into the cytoplasm. nih.govmdpi.com

Active Transport : Specific transporter proteins on the cell surface can mediate the uptake of certain molecules. Given the "iodide" component in its name, it is conceivable that this compound could interact with transporters involved in iodide homeostasis, although this is speculative. For instance, the sodium/iodide symporter (NIS) is a key protein for active iodide transport, but its substrate specificity for a large molecule like a photosensitizer would need to be experimentally verified.

The specific molecular architecture of a photosensitizer is a key determinant of its internalization efficiency.

Heavy Atoms (Iodine) : The incorporation of heavy atoms like iodine is a common strategy in photosensitizer design. frontiersin.org While this is primarily done to enhance the generation of reactive oxygen species (ROS), it also affects the molecule's physicochemical properties. The addition of iodine atoms can decrease a molecule's hydrophilicity, which may, in turn, reduce its cellular uptake compared to non-iodinated parent compounds. mdpi.com However, sufficient cellular uptake for effective photodynamic action is often still achieved. mdpi.com Nanoparticle formulations containing iodinated molecules have been shown to facilitate cell uptake due to their small size and surface characteristics. nu.edu.kz

Cationic Charges : The presence of positive charges, as is presumed for this compound, can significantly enhance interaction with the anionic cell surface, often leading to efficient internalization. nih.gov Studies on other photosensitizers show that adding a carboxylic acid group can significantly increase cellular uptake via diffusion. nih.gov The specific stereochemistry, or the three-dimensional arrangement of atoms, can also impact cell-type-specific uptake and retention. nih.gov

Subcellular Localization and Microenvironment Interactions

Different photosensitizers, based on their chemical properties, show tropism for different organelles. researchgate.netresearchgate.net

Mitochondria : As the cell's powerhouses with high oxygen consumption, mitochondria are a prime target for PDT. nih.govgenscript.com Photosensitizers that accumulate here can efficiently trigger apoptosis (programmed cell death). nih.gov Cationic and lipophilic photosensitizers are often drawn to mitochondria due to the organelle's negative membrane potential. nih.govnih.gov Some photosensitizers have been specifically designed with moieties like triphenylphosphine (B44618) to enhance mitochondrial targeting. nih.govgenscript.com

Endoplasmic Reticulum (ER) and Golgi Apparatus : The ER is involved in protein and lipid synthesis, and targeting it can induce ER stress, leading to apoptosis or autophagy. rsc.orgacs.org Some photosensitizers, such as Redaporfin and Hypericin, selectively accumulate in the ER and Golgi apparatus. embopress.orgnih.gov This localization can be driven by lipophilicity or specific chemical groups like p-toluenesulfonamide. bohrium.com

Lysosomes : These organelles are part of the cell's degradative pathway. Many photosensitizers, particularly those taken up by endocytosis, initially find their way to lysosomes. nih.govoncotarget.com Damage to lysosomal membranes can release hydrolytic enzymes into the cytoplasm, triggering cell death. mdpi.com Studies with certain iodinated photosensitizers have shown preferential localization in lysosomes. mdpi.comresearchgate.net

Plasma Membrane : Some photosensitizers specifically target the cell membrane. nih.gov Cationic moieties can enhance binding to the membrane, and upon irradiation, the resulting damage can compromise membrane integrity, leading to a form of cell death called necroptosis. nih.gov

Lipid Droplets : These organelles store neutral lipids and are increasingly recognized as a target for PDT. frontiersin.orgnih.gov Their destruction can disrupt cellular metabolism and induce cell death. nih.gov Hydrophobic or lipophilic photosensitizers are often designed to accumulate in lipid droplets. bohrium.comchemrxiv.org A photosensitizer named BODSeI, which contains iodine, was shown to locate mainly in lipid droplets. frontiersin.org

Table 2: Subcellular Localization and Associated Cell Death Mechanisms
OrganelleProperties Favoring AccumulationConsequence of Photodamage
Mitochondria Cationic charge, lipophilicityHigh ROS production, efficient apoptosis induction. nih.govgenscript.com
Endoplasmic Reticulum Lipophilicity, specific functional groups (e.g., sulfonamides)ER stress, leading to apoptosis or autophagy. rsc.orgembopress.org
Lysosomes Uptake via endocytosis, weak base propertiesRelease of digestive enzymes, leading to apoptosis or necrosis. oncotarget.commdpi.com
Plasma Membrane Cationic charge, high lipophilicityLoss of membrane integrity, necroptosis. nih.govnih.gov
Lipid Droplets High lipophilicity/hydrophobicityDisruption of lipid metabolism, cell death. frontiersin.orgchemrxiv.org

The immediate molecular environment around the photosensitizer—the "nanoenvironment"—can significantly alter its photochemical activity and, therefore, its therapeutic efficiency. plos.orgscienceopen.com

Viscosity and Diffusion : The viscosity of the surrounding medium can impact the diffusion of the short-lived ROS generated during PDT. plos.orgscienceopen.com Interestingly, photo-activation itself can alter the local environment; studies have shown that while viscosity may only change slightly, diffusion can be massively decreased. plos.orgscienceopen.com

Molecular Interactions : The photophysical properties of a photosensitizer can be deactivated or altered within certain organelles. For example, some non-chelated porphyrins are less efficient in mitochondria because the environment there leads to aggregation or reduction, which quenches their photoactivity. scispace.com

Tumor Microenvironment : Broader environmental factors within a tumor, such as hypoxia (low oxygen), vascular permeability, and pH, can also affect photosensitizer uptake and efficacy. nih.govrsc.orgnih.gov The tumor host environment can significantly influence a photosensitizer's distribution and the resulting treatment effect. nih.gov

Interaction with Biomolecules and Subcellular Targets

The efficacy of photodynamic therapy (PDT) is intrinsically linked to the interaction of the photosensitizer with essential biological molecules and its localization within specific subcellular compartments. harvard.eduoup.com Upon activation by light, this compound, like other photosensitizers, generates reactive oxygen species (ROS) that are highly reactive and have a short lifetime, limiting their diffusion distance to approximately 10-55 nm within cells. harvard.edu This inherent characteristic dictates that the photodamage is confined to the immediate vicinity of the photosensitizer's location. harvard.edumdpi.com Consequently, the subcellular distribution of the photosensitizer is a critical determinant of the resulting therapeutic effect and the specific mode of cell death induced. harvard.edunih.gov

The primary subcellular targets for many photosensitizers include the mitochondria, lysosomes, endoplasmic reticulum, Golgi apparatus, and the plasma membrane. oup.comnih.govfiveable.memdpi.com The specific accumulation of a photosensitizer in one or more of these organelles directs the initial photodamage, thereby triggering distinct downstream cellular responses. harvard.edunih.gov For instance, photosensitizers that localize in the mitochondria can directly impact cellular respiration and initiate apoptosis, while those accumulating in lysosomes may lead to the release of hydrolytic enzymes and subsequent cell death. mdpi.commdpi.comnih.gov Similarly, damage to the plasma membrane can result in a loss of integrity and necrotic cell death. mdpi.com

The chemical properties of the photosensitizer, such as its lipophilicity, charge, and molecular structure, significantly influence its uptake and subcellular localization. mdpi.com These properties govern how the photosensitizer interacts with cellular membranes and partitions into different organelles.

Photooxidation of Cellular Lipids, Proteins, and Nucleic Acids

Upon light activation, this compound initiates photochemical reactions that lead to the generation of reactive oxygen species (ROS), primarily through Type I and Type II mechanisms. nih.govnih.gov These highly reactive species, including singlet oxygen (¹O₂) and various free radicals, can indiscriminately oxidize a wide range of essential biomolecules, including lipids, proteins, and nucleic acids. nih.govnih.govbiorxiv.org

Photooxidation of Lipids:

Unsaturated lipids, major components of cellular membranes, are particularly susceptible to photooxidation. nih.gov Singlet oxygen can directly react with the double bonds of polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides (LOOH) in a non-radical mechanism. nih.govresearchgate.net These hydroperoxides can then initiate free-radical chain reactions, further propagating lipid peroxidation. researchgate.net This process disrupts the structural integrity and fluidity of cellular and organellar membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net

Photooxidation of Proteins:

Proteins are also major targets of photosensitized oxidation. biologiachile.clportlandpress.com The side chains of specific amino acid residues, such as tryptophan, histidine, methionine, cysteine, and tyrosine, are particularly vulnerable to attack by ROS. biologiachile.cld-nb.info Photooxidation can lead to the chemical modification of these residues, resulting in protein cross-linking, aggregation, and fragmentation. biologiachile.cl These structural alterations can inactivate enzymes, disrupt protein-protein interactions, and impair the function of critical cellular machinery. nih.govbiologiachile.cl The location of the amino acid residue within the three-dimensional structure of the protein influences its susceptibility to photooxidation. biologiachile.cl

Photooxidation of Nucleic Acids:

While less commonly cited as a primary target compared to lipids and proteins, nucleic acids can also be damaged by ROS generated during photodynamic therapy. biorxiv.org This damage can manifest as single- or double-strand breaks, base modifications, and DNA-protein cross-links. Such damage can interfere with DNA replication and transcription, ultimately contributing to cell death. nih.gov

The indiscriminate nature of ROS-mediated damage to these fundamental biomolecules underscores the potent and multi-targeted mechanism of action of photodynamic therapy. biorxiv.org

Identification of Molecular Targets and Disruption of Cellular Signaling Pathways

The photodamage inflicted by this compound on cellular components triggers a cascade of events that disrupt critical cellular signaling pathways, ultimately leading to cell death. The specific pathways affected are largely determined by the subcellular localization of the photosensitizer. nih.govnih.govmdpi.com

Mitochondrial Targeting and Apoptosis Induction:

Mitochondria are a key target for many photosensitizers. oup.comsiboncoj.ru Photodamage to mitochondria can lead to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.comnih.gov This release activates the caspase cascade, a family of proteases that execute the apoptotic program. mdpi.comphotobiology.info Furthermore, photosensitizers can directly target and damage anti-apoptotic proteins like Bcl-2, further promoting apoptosis. mdpi.com

Endoplasmic Reticulum and Golgi Apparatus Disruption:

The endoplasmic reticulum (ER) and Golgi apparatus are involved in protein synthesis, folding, and transport. mdpi.com Photodamage to these organelles can induce ER stress and disrupt calcium homeostasis, leading to the activation of cell death pathways. mdpi.com Some photosensitizers have been shown to cause the photodamage of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2) protein, leading to a disruption in calcium levels. mdpi.com

Lysosomal Damage and Cathepsin Release:

Localization of photosensitizers in lysosomes can lead to the light-induced rupture of these organelles. mdpi.com This releases lysosomal enzymes, such as cathepsins, into the cytoplasm, which can cleave pro-apoptotic proteins like Bid, thereby initiating apoptosis. mdpi.comphotobiology.info

Disruption of Growth Factor and Stress-Activated Signaling:

Photodynamic therapy can also impact various signal transduction pathways that regulate cell growth, proliferation, and survival. For example, PDT has been shown to cause structural modifications and loss of epidermal growth factor (EGF) receptors and to induce specific cross-linking of proteins like STAT (signal transducer and activator of transcription). photobiology.info Furthermore, PDT can activate stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which can have either pro-apoptotic or protective roles depending on the cellular context. photobiology.infonih.gov

The following table summarizes key molecular targets and their roles in disrupted signaling pathways:

Subcellular TargetKey Molecular TargetsDisrupted Signaling PathwayReference
MitochondriaCytochrome c, Bcl-2 family proteins, Adenine nucleotide translocatorIntrinsic apoptosis pathway mdpi.commdpi.com
Endoplasmic ReticulumSERCA2, CalpainsER stress response, Calcium signaling mdpi.com
LysosomesCathepsinsCaspase activation, Apoptosis mdpi.comphotobiology.info
Plasma MembraneEpidermal Growth Factor Receptor (EGFR)Growth factor signaling photobiology.infospandidos-publications.com
Cytoplasm/NucleusSTAT proteins, JNK, p38 MAPKCytokine signaling, Stress response photobiology.infonih.gov

Photodynamic Cell Death Mechanisms in In Vitro and Preclinical Studies

Photodynamic therapy employing this compound can induce cell death through multiple, distinct mechanisms, primarily apoptosis, necrosis, and autophagy-associated cell death. harvard.edunih.govnih.gov The predominant pathway is influenced by several factors, including the specific photosensitizer used, its subcellular localization, the light dose administered, and the cell type being treated. harvard.edumdpi.comnih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a major and often preferred mode of cell death induced by PDT. harvard.edumdpi.com It is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without eliciting a significant inflammatory response. nih.gov

The induction of apoptosis by PDT is frequently linked to the localization of the photosensitizer in the mitochondria. mdpi.com Light-induced damage to mitochondria can trigger the intrinsic apoptotic pathway. mdpi.com This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. mdpi.comnih.gov Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, which dismantle the cell. photobiology.info

Furthermore, PDT can directly target and inactivate anti-apoptotic proteins of the Bcl-2 family, which normally function to preserve mitochondrial integrity. mdpi.com The photodamage of Bcl-2 can further promote the release of cytochrome c. mdpi.com Another mechanism involves the release of lysosomal proteases, such as cathepsins, which can cleave and activate pro-apoptotic proteins like Bid, thereby linking lysosomal damage to the mitochondrial apoptotic pathway. photobiology.info

Necrosis Induction Pathways

Necrosis is a form of unregulated cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which typically provokes an inflammatory response. nih.govnih.gov PDT can induce necrosis, particularly at high photosensitizer concentrations or high light doses. mdpi.combmj.com

The primary mechanism leading to necrosis is extensive damage to the plasma membrane. mdpi.com When a photosensitizer localizes to the cell membrane, the generated ROS can cause severe lipid peroxidation and protein damage, leading to a loss of membrane integrity and rapid cell lysis. nih.gov

Another pathway to necrosis involves severe mitochondrial damage that leads to a drastic depletion of cellular ATP. mdpi.com Without sufficient ATP to fuel the energy-dependent processes of apoptosis, the cell undergoes necrotic death. mdpi.com Additionally, extensive lysosomal damage can cause a massive release of hydrolytic enzymes into the cytoplasm, leading to the uncontrolled digestion of cellular components and necrotic cell death. mdpi.com

Autophagy-Associated Cell Death

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. researchgate.net It can serve as a pro-survival mechanism under cellular stress; however, excessive or dysregulated autophagy can lead to cell death, a process referred to as autophagic cell death. mdpi.comresearchgate.net

PDT can induce autophagy, and its role in cell fate—either survival or death—is complex and context-dependent. mdpi.comtandfonline.com Low doses of PDT may trigger autophagy as a protective response to clear damaged organelles, such as mitochondria (a process called mitophagy). mdpi.com However, at higher PDT doses or when key apoptotic pathways are inhibited, autophagy can become a primary mechanism of cell death. mdpi.comnih.gov

Photodamage to the endoplasmic reticulum and the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway are known triggers of autophagy following PDT. mdpi.com The mTOR complex is a key regulator of cell growth and autophagy, and its photooxidation can initiate the autophagic process. mdpi.com When the level of photodamage is overwhelming and cannot be resolved by autophagy, or if the autophagic process itself is impaired, the cell may undergo autophagic cell death. mdpi.com

Cell Death MechanismKey FeaturesPrimary Triggers in PDTReference
Apoptosis Programmed cell death, cell shrinkage, chromatin condensation, formation of apoptotic bodies, no inflammation.Mitochondrial damage, cytochrome c release, caspase activation, Bcl-2 photodamage, lysosomal damage. harvard.edumdpi.comnih.govphotobiology.info
Necrosis Unregulated cell death, cell swelling, plasma membrane rupture, inflammation.High PDT dose, severe plasma membrane damage, ATP depletion from extensive mitochondrial damage, massive lysosomal rupture. mdpi.commdpi.comnih.gov
Autophagy-Associated Cell Death Excessive self-degradation of cellular components, formation of autophagosomes.ER photodamage, mTOR pathway inhibition, impaired autophagic flux, can be a primary death pathway when apoptosis is blocked. mdpi.comnih.govresearchgate.net

Immunogenic Cell Death (ICD) Pathways in Research Models

Photodynamic therapy (PDT) has emerged as a modality capable of inducing a specific form of regulated cell death known as immunogenic cell death (ICD). nih.govnih.gov This process is critical as it transforms dying tumor cells into an in-situ vaccine, stimulating a robust and lasting anti-tumor immune response. nih.govbmj.com The immunogenicity of the cell death process is characterized by the release and surface exposure of molecules known as damage-associated molecular patterns (DAMPs). nih.govbmj.com Research into photosensitizer-mediated ICD utilizes various in vitro and in vivo models to elucidate the complex molecular and cellular pathways that bridge localized tumor destruction with systemic immune activation.

The core mechanism of PDT-induced ICD involves the generation of reactive oxygen species (ROS) upon light activation of a photosensitizer. nih.govnih.gov These highly reactive molecules inflict oxidative damage on cellular components, particularly the endoplasmic reticulum (ER) and the plasma membrane, which is a critical step for initiating the immunogenic signaling cascade. nih.govnih.gov This oxidative stress triggers the coordinated emission of several key DAMPs that are central to activating the host's innate and adaptive immune systems. mdpi.comscispace.com

Key DAMPs in Photosensitizer-Induced ICD

The hallmarks of ICD are the translocation of calreticulin (B1178941) to the cell surface and the extracellular release of ATP and High Mobility Group Box 1 (HMGB1). bmj.comrsc.org These events are crucial for the recruitment and maturation of antigen-presenting cells (APCs), particularly dendritic cells (DCs). wesleyan.edunih.gov

Calreticulin (CRT) Exposure: Under normal conditions, calreticulin resides within the lumen of the endoplasmic reticulum. Following PDT-induced ER stress, CRT is rapidly translocated to the outer surface of the plasma membrane. nih.govbmj.com This surface-exposed CRT functions as a potent "eat-me" signal, facilitating the engulfment of dying tumor cells by dendritic cells. mdpi.comnih.gov Studies using photosensitizers like photosens (B1168084) and photodithazine in murine glioma (GL261) and fibrosarcoma (MCA205) cells have demonstrated rapid CRT exposure within hours of PDT treatment. bmj.com

ATP Secretion: Dying cancer cells actively secrete adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. bmj.comnih.gov This extracellular ATP acts as a "find-me" signal, attracting dendritic cells and other immune cells to the site of tumor damage. nih.govnih.gov Furthermore, ATP binds to purinergic receptors (like P2X7) on dendritic cells, triggering their activation and the formation of the NLRP3 inflammasome, which leads to the processing and release of pro-inflammatory cytokines such as IL-1β. nih.govnih.gov Luminescence-based assays are standard for quantifying ATP release in research models. rsc.orgwesleyan.edu

HMGB1 Release: High Mobility Group Box 1 (HMGB1) is a nuclear protein that is passively released from necrotic cells or actively secreted by dying cells during the later stages of ICD. nih.govscispace.comnih.gov Once in the extracellular space, HMGB1 binds to receptors like Toll-like receptor 4 (TLR4) on dendritic cells, promoting their maturation and enhancing their ability to present tumor antigens to T cells. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the extracellular release of HMGB1 from PDT-treated cancer cells. scispace.comwesleyan.edu

Heat Shock Proteins (HSPs): Other molecules, such as heat shock proteins (HSPs) HSP70 and HSP90, can also be exposed on the surface of PDT-treated cells. nih.govscispace.com Similar to CRT, surface-exposed HSPs can act as immunostimulatory signals. nih.govnih.gov

DAMPCellular LocationRole in ICDDetection Method
Calreticulin (CRT)Endoplasmic Reticulum → Cell Surface"Eat-me" signal for phagocytosis by APCsFlow Cytometry, Immunofluorescence bmj.comwesleyan.edu
ATP (Adenosine Triphosphate)Cytoplasm → Extracellular Space"Find-me" signal, chemoattractant for APCs, inflammasome activationLuminescence Assay rsc.orgwesleyan.edu
HMGB1 (High Mobility Group Box 1)Nucleus → Extracellular SpacePromotes DC maturation and antigen presentationELISA, Western Blot, Flow Cytometry scispace.comwesleyan.edu
Heat Shock Proteins (HSP70, HSP90)Cytoplasm → Cell SurfaceImmunostimulatory signals, promote DC activationFlow Cytometry, Western Blot nih.govscispace.com

Dendritic Cell Maturation and T-Cell Activation

The ultimate goal of inducing ICD is to trigger a potent and specific anti-tumor adaptive immune response. nih.gov Research models have shown that DAMPs released from photosensitizer-treated cancer cells effectively stimulate dendritic cells. wesleyan.eduresearchgate.net

In vitro co-culture experiments are frequently employed, where cancer cells are treated with a photosensitizer and light, and then incubated with immature bone-marrow-derived dendritic cells (BMDCs). wesleyan.eduresearchgate.net The maturation of these DCs is then assessed by measuring the upregulation of surface co-stimulatory molecules. wesleyan.edu Research involving photosensitizers like photosens and photodithazine has shown that co-culturing with PDT-treated cancer cells leads to a significant increase in the expression of CD40, CD86, and MHC class II molecules on dendritic cells. nih.govwesleyan.edu This mature phenotype is essential for the effective presentation of tumor antigens to naive T cells.

Furthermore, mature dendritic cells secrete pro-inflammatory cytokines that shape the ensuing T-cell response. nih.govacs.org Studies have documented the production of cytokines like IL-6 and IL-1β by dendritic cells upon engulfing PDT-treated tumor cells. wesleyan.edunih.gov This cytokine milieu, particularly the presence of IL-12, promotes the differentiation of naive T-helper cells into a Type 1 phenotype (Th1) and activates cytotoxic T lymphocytes (CTLs). nih.govacs.org These activated CTLs (often identified by CD8+ expression) are capable of recognizing and eliminating remaining cancer cells, not only at the primary tumor site but also at distant metastatic locations, leading to a systemic anti-tumor effect. acs.org

Research ModelPhotosensitizer(s)Key FindingsReference
Murine Glioma (GL261) & Fibrosarcoma (MCA205) cellsPhotosens, PhotodithazineDemonstrated efficient cell death and emission of all major DAMPs (CRT, ATP, HMGB1). Dying cells were engulfed by dendritic cells, leading to their maturation (increased CD40, CD86) and IL-6 production. bmj.comwesleyan.edu
Human Lung Cancer cells (H1299)Methylene BlueUpregulation of CRT expression post-PDT. Potentiated CD8+ T cell-mediated killing of lung cancer cells. mdpi.com
A431 cells (Human epidermoid carcinoma)IRDye700DX (IR700) conjugateShowed surface exposure of CRT, HSP70, and HSP90, along with rapid release of ATP and HMGB1. Induced significant maturation of dendritic cells. nih.govscispace.com
In vivo prophylactic vaccination mouse modelsPhotosens, Photodithazine, HypericinVaccination with PDT-treated cancer cells protected immunocompetent mice against a subsequent challenge with live tumor cells, confirming the establishment of immunological memory. nih.govwesleyan.eduresearchgate.net

The "gold standard" for confirming the immunogenicity of cell death in preclinical research is the in vivo vaccination model. nih.gov In this setup, immunocompetent mice are vaccinated with photosensitizer-treated, dying cancer cells. After a period, these mice are challenged with a subsequent injection of live, viable cancer cells. nih.gov Successful induction of ICD is demonstrated if the vaccinated mice show resistance to tumor growth, indicating the formation of a protective, long-term immunological memory. nih.govresearchgate.net This approach has been successfully used to validate the ICD-inducing capabilities of several photosensitizers. researchgate.net

Preclinical and in Vitro Research Applications and Methodologies

Advanced Imaging Techniques in Photosensitizer Research

Advanced imaging techniques are indispensable for understanding the behavior of photosensitizers within biological systems. They allow for the visualization of the photosensitizer's distribution, localization, and activation in real-time.

Many photosensitizers, including potentially Photosensitizer 101 iodide, are inherently fluorescent. thno.orgnih.gov This property can be exploited for fluorescence imaging to track their uptake and subcellular localization within cancer cells. thno.orgmdpi.com By co-staining with organelle-specific fluorescent dyes, it is possible to determine if the photosensitizer accumulates in specific cellular compartments, such as the mitochondria, lysosomes, or endoplasmic reticulum. nih.govfrontiersin.org The subcellular localization of a photosensitizer is a critical determinant of the subsequent mechanism of cell death upon light activation. nih.gov

Fluorescence imaging can also be used to monitor the activation of the photosensitizer. Some photosensitizers exhibit changes in their fluorescence properties upon interaction with their target or upon activation, which can provide insights into the therapeutic process. thno.org For example, activatable photosensitizers are designed to have their fluorescence "turned on" in the presence of specific tumor-associated enzymes or conditions in the tumor microenvironment, enhancing the specificity of both imaging and therapy. nih.gov

For studying photosensitizers in more complex and thicker biological samples, such as 3D cell cultures and in vivo models, two-photon fluorescence microscopy (TPM) offers significant advantages over conventional one-photon fluorescence microscopy. frontiersin.orgmicroscopist.co.uk TPM uses near-infrared (NIR) excitation light, which penetrates deeper into biological tissues with less scattering. frontiersin.orgmicroscopist.co.uk This allows for high-resolution imaging at greater depths, often up to several hundred microns. microscopist.co.uk

Another key advantage of TPM is the localized excitation at the focal point, which reduces phototoxicity and photobleaching in the out-of-focus regions. frontiersin.orgnih.gov This is particularly beneficial for long-term imaging of living cells and tissues. nih.gov In the context of this compound research, TPM could be used to visualize its distribution and activation in deep-seated tumor spheroids or even in animal models, providing valuable information on its behavior in a more physiologically relevant setting. biorxiv.orgfrontiersin.org Two-photon excitation can also be used to activate the photosensitizer for therapy, allowing for highly precise, three-dimensionally targeted photodynamic treatment in research models. biorxiv.org

Theranostic Approaches in Preclinical Research for Combined Imaging and Therapy

The concept of theranostics, which integrates diagnostic imaging and therapeutic action into a single agent, has found a compelling application in the field of photodynamic therapy (PDT). nih.govnih.gov Photosensitizers are often inherently fluorescent molecules, a property that allows them to double as imaging agents. nih.gov This dual functionality enables researchers to visualize the accumulation of the photosensitizer in target tissues, such as tumors, and then use the same agent to exert a therapeutic effect through light activation. nih.govmdpi.com

In preclinical research, this approach allows for image-guided therapy. researchgate.net The fluorescence of the photosensitizer can be used to confirm its localization and concentration within a tumor, ensuring that the subsequent light irradiation is targeted precisely to the area of disease. nih.gov This minimizes damage to surrounding healthy tissues and allows for the monitoring of treatment response. nih.govharvard.edu

Activatable photosensitizers represent a more advanced theranostic strategy. nih.gov These agents are designed to be "off" in a biological environment, exhibiting minimal fluorescence and photoreactivity. nih.gov However, upon reaching a specific tumor microenvironment (e.g., hypoxic conditions) or encountering specific enzymes, they are "switched on," restoring their fluorescence for imaging and their ability to generate reactive oxygen species (ROS) for therapy. nih.govnih.gov This on-demand activation enhances the specificity and safety of the treatment. nih.gov Preclinical studies have demonstrated the potential of such agents to suppress tumor growth effectively after being tracked via their luminescence to the target site. nih.gov

Table 1: Theranostic Properties of Photosensitizers in Preclinical Models

Feature Diagnostic Function (Imaging) Therapeutic Function (Therapy)
Mechanism Fluorescence emission upon light excitation allows for visualization and tracking of the agent in tissue. nih.gov Light activation in the presence of oxygen generates cytotoxic reactive oxygen species (ROS) that destroy target cells. harvard.edu
Application Real-time imaging of tumor margins, assessment of photosensitizer uptake and distribution. nih.govnih.gov Localized destruction of cancer cells or pathogenic microbes. harvard.edu

| Advanced Form | Activatable Probes: Fluorescence is "turned on" by specific tumor biomarkers or conditions (e.g., hypoxia). nih.govnih.gov | Controlled Phototoxicity: ROS generation is triggered only after activation at the target site. nih.gov |

Photodynamic Inactivation of Microorganisms (In Vitro and Preclinical Models)

Antimicrobial photodynamic inactivation (aPDI) is a promising approach that utilizes a non-toxic photosensitizer, visible light, and oxygen to eradicate pathogenic microorganisms, including bacteria, fungi, and viruses. nih.govnih.gov This technique has gained significant attention as a potential alternative to traditional antibiotics, particularly in an era of rising antimicrobial resistance. asm.org A key advantage of aPDI is that its mechanism of action is non-specific, targeting multiple components of the microbial cell, which makes the development of resistance highly unlikely. nih.govnih.gov

In vitro and preclinical studies have demonstrated that aPDI is effective against a wide spectrum of microbes. nih.gov Research has shown its efficacy against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal yeasts like Candida albicans. nih.govasm.org The process involves incubating the target microorganisms with the photosensitizer, which binds to the microbial cells. nih.gov Subsequent illumination with a specific wavelength of light activates the photosensitizer, leading to the production of ROS that cause lethal damage to the microbes. mdpi.com

Preclinical models, such as infected skin abrasions in mice, have validated the in vivo potential of aPDI. nih.govasm.org In these studies, topically applied photosensitizers, when activated by light, have been shown to significantly reduce the bioluminescence of infecting bacteria, indicating a substantial decrease in the microbial load without causing significant damage to host tissue. nih.gov

Mechanisms of Antimicrobial Photodynamic Inactivation (aPDI)

The destructive power of aPDI stems from a photochemical reaction initiated when a photosensitizer absorbs light. biorxiv.org Upon absorbing a photon of a suitable wavelength, the photosensitizer molecule transitions from its stable ground state to a short-lived, high-energy excited singlet state. harvard.edu From here, it undergoes intersystem crossing to a more stable, long-lived excited triplet state. nih.govharvard.edu The triplet-state photosensitizer can then initiate one of two primary reaction pathways, both of which result in the formation of cytotoxic reactive oxygen species (ROS). researchgate.net

Type I Mechanism: The excited triplet photosensitizer reacts directly with a substrate molecule (like lipids or proteins on the microbial cell surface) through electron or hydrogen atom transfer. This process generates radical ions or free radicals, which can then react with molecular oxygen to produce various ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH). researchgate.netrsc.org

Type II Mechanism: The excited triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent. harvard.eduresearchgate.net Singlet oxygen can then rapidly oxidize essential biomolecules within the microbial cell, including lipids, proteins, and nucleic acids, leading to cell death. mdpi.com

The predominant pathway often depends on the specific photosensitizer, its concentration, and the surrounding environment. However, the Type II mechanism, generating singlet oxygen, is considered the primary pathway for many of the photosensitizers used in aPDI. asm.org

Role of Iodide in Potentiating aPDI Research

The mechanism behind this potentiation involves the interaction of iodide ions (I⁻) with the ROS generated during the photodynamic process. frontiersin.org In a Type II-dominated reaction, singlet oxygen (¹O₂) reacts with the iodide anion to form peroxyiodide. asm.orgresearchgate.net This unstable intermediate can then decompose to generate a cocktail of highly microbicidal, longer-lived reactive iodine species (RIS). mdpi.com These species include:

Iodine radicals (I•)

Molecular iodine (I₂)

Triiodide (I₃⁻)

These iodine-based species are potent antimicrobials themselves and can diffuse further than the initial, short-lived singlet oxygen, broadening the zone of microbial destruction. nih.govmdpi.com This overcomes some of the limitations of standard aPDI, where the effect is highly localized to the immediate vicinity of the photosensitizer. Studies have demonstrated that this combination of a photosensitizer with KI is effective against a broad spectrum of microorganisms, including bacteria and fungi, both in suspension and in animal models. nih.govfrontiersin.orgrsc.org The formation of these additional killing agents allows for a drastic reduction in the required photosensitizer concentration or the light exposure time to achieve complete eradication of the microbes. frontiersin.org

Table 2: Reactive Species in aPDI and the Effect of Iodide

Condition Primary Reactive Species Additional Killing Agents Outcome
Standard aPDI Singlet Oxygen (¹O₂), Superoxide (O₂⁻), Hydroxyl Radicals (•OH) researchgate.net None Effective microbial inactivation, but can be limited against resistant strains. asm.org

| aPDI + Iodide (KI) | Singlet Oxygen (¹O₂) | Iodine Radicals (I•), Molecular Iodine (I₂/I₃⁻), Hydrogen Peroxide (H₂O₂) asm.orgmdpi.com | Dramatically potentiated microbial killing, effective against a broad spectrum of microbes, including resistant Gram-negative bacteria. asm.orgnih.govresearchgate.net |

Emerging Concepts and Future Research Directions for Photosensitizer 101 Iodide

Design and Application of Activatable Photosensitizers for Controlled Photoreactivity

The development of activatable photosensitizers (aPSs) represents a significant advancement in photodynamic therapy (PDT), aiming to enhance treatment specificity and minimize off-target effects. nih.govresearchgate.netnih.gov Unlike conventional photosensitizers that are always "on," aPSs are designed to be inert in healthy tissues and become activated only in the presence of specific stimuli characteristic of the target pathological environment. nih.govnih.govrsc.org This controlled activation is achieved through various molecular strategies that quench the photosensitizer's activity until a trigger is encountered.

The fundamental principle behind aPSs involves the integration of a photosensitizing core with a sensing moiety. This design allows the photosensitizer to remain in a "turned-off" state, minimizing photoreactivity during circulation and in healthy tissues. researchgate.netnih.gov Activation occurs upon interaction with specific biological triggers, such as changes in pH, the presence of certain enzymes, or altered redox conditions, which are often hallmarks of diseased tissues. researchgate.netnih.gov

Several quenching mechanisms are employed in the design of aPSs, including:

Förster Resonance Energy Transfer (FRET): In this mechanism, the excited state energy of the photosensitizer is transferred to a nearby quencher molecule, preventing the generation of reactive oxygen species (ROS). The linker connecting the photosensitizer and quencher is designed to be cleaved by a specific stimulus, thereby disrupting FRET and "turning on" the photosensitizer.

Photoinduced Electron Transfer (PeT): PeT involves the transfer of an electron from a donor to the excited photosensitizer, which deactivates it. Similar to FRET-based systems, the cleavage of a linker by a specific trigger can inhibit PeT and restore the photosensitizer's activity. researchgate.net

Intramolecular Charge Transfer (ICT): In ICT-based aPSs, the photosensitizer's excited state is quenched by an intramolecular charge transfer process. Changes in the local environment, such as polarity or pH, can disrupt the ICT process and activate the photosensitizer. researchgate.net

A significant area of research focuses on designing aPSs that respond to the tumor microenvironment. For instance, photosensitizers that are activated by the low pH characteristic of many tumors or by specific enzymes that are overexpressed in cancer cells have been developed. researchgate.net Another approach involves creating photosensitizers that are activated by high levels of glutathione (B108866) (GSH), a molecule often found in increased concentrations within cancer cells. rsc.org One such design incorporates an iodinated heptamethine cyanine (B1664457) skeleton linked to a recognition unit that specifically reacts with GSH, leading to its depletion and the simultaneous activation of the photosensitizer. rsc.org

Future research in this area is directed towards developing more sophisticated "dual-lock" systems that require multiple stimuli for activation, further enhancing their specificity. nih.gov The integration of targeting moieties and the use of biorthogonal chemistry are also being explored to improve the precision of aPSs. nih.gov

Conjugation with Nanomaterials for Enhanced Research Delivery and Functionality

The conjugation of photosensitizers with nanomaterials has emerged as a promising strategy to overcome many of the limitations associated with traditional photodynamic therapy. nih.govnih.gov Nanocarriers can improve the solubility of hydrophobic photosensitizers, enhance their stability, and facilitate targeted delivery to diseased tissues, thereby increasing therapeutic efficacy and minimizing side effects. mdpi.comarabjchem.orgmdpi.com

A variety of nanomaterials are being investigated as delivery vehicles for photosensitizers, each with unique properties and advantages. nih.gov These include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic photosensitizers.

Polymeric Nanoparticles: These can be engineered to control the release of the photosensitizer and can be surface-modified with targeting ligands. arabjchem.org

Gold Nanoparticles (AuNPs): AuNPs offer high surface area for drug loading and can enhance ROS generation.

Upconversion Nanoparticles (UCNPs): UCNPs are particularly interesting as they can convert near-infrared (NIR) light, which has deeper tissue penetration, into visible light that can activate the photosensitizer. thno.orgmdpi.comrsc.orgfrontiersin.org This allows for the treatment of deeper tumors. mdpi.comrsc.org

Graphene Quantum Dots (GQDs): GQDs have been explored as photosensitizers themselves and can be modified on the surface of other nanoparticles to enhance ROS production. nih.gov

The enhanced permeability and retention (EPR) effect is a key principle underlying the passive targeting of nanomaterial-based photosensitizers to tumors. acs.org The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size (typically less than 200 nm) to accumulate preferentially in the tumor tissue. acs.org

Beyond passive targeting, active targeting strategies involve conjugating the nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. This further enhances the selectivity of the treatment.

Recent research has focused on developing "smart" nanocarriers that can respond to stimuli in the tumor microenvironment, such as pH or enzymes, to release the photosensitizer in a controlled manner. For example, self-assembled nanoparticles have been designed to co-deliver photosensitizers and adjuvants for combination photodynamic therapy and immunotherapy. rsc.org

NanomaterialKey Features for Photosensitizer DeliveryPotential Advantages
LiposomesEncapsulation of hydrophilic and hydrophobic drugs.Biocompatible, versatile loading.
Polymeric NanoparticlesControlled release, surface functionalization.Tunable properties, targeted delivery. arabjchem.org
Gold Nanoparticles (AuNPs)High surface area, plasmon resonance.Enhanced ROS generation, imaging capabilities.
Upconversion Nanoparticles (UCNPs)Convert NIR light to visible light.Deeper tissue penetration for PDT. thno.orgmdpi.comrsc.orgfrontiersin.org
Graphene Quantum Dots (GQDs)Inherent photosensitizing properties.High ROS yield, can be combined with other nanoparticles. nih.gov

Computational Modeling and Simulation of Photosensitizer Dynamics and Interactions

Computational modeling and simulation have become indispensable tools in the rational design and optimization of photosensitizers for photodynamic therapy. These methods provide valuable insights into the molecular properties, dynamics, and interactions of photosensitizers, which are often difficult to obtain through experimental techniques alone.

Quantum chemical calculations , such as Density Functional Theory (DFT), are widely used to predict the electronic structure and photophysical properties of photosensitizers. These calculations can determine key parameters like the energy of the singlet and triplet excited states, the singlet-triplet energy gap (ΔE_ST), and the spin-orbit coupling, which are crucial for efficient intersystem crossing (ISC) and subsequent reactive oxygen species (ROS) generation. acs.org For instance, a smaller ΔE_ST is generally associated with a higher ISC efficiency and, consequently, a better ROS production ability. acs.org

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of photosensitizers and their interactions with the biological environment at an atomistic level. MD simulations can be used to investigate:

The aggregation behavior of photosensitizers in aqueous solution.

The binding of photosensitizers to target proteins or membranes.

The conformational changes of photosensitizers upon light absorption.

The diffusion of oxygen and its interaction with the excited photosensitizer.

These simulations can help in understanding how the local environment influences the photophysical and photochemical properties of the photosensitizer. For example, simulations can reveal how the encapsulation of a photosensitizer within a nanoparticle affects its structure and dynamics, and how this, in turn, influences its photoreactivity.

Computational approaches are also employed to design novel photosensitizer architectures with enhanced properties. By systematically modifying the molecular structure of a photosensitizer in silico, researchers can screen for candidates with improved characteristics, such as stronger absorption in the near-infrared (NIR) region, higher ROS quantum yields, and better targeting capabilities. This computational pre-screening can significantly reduce the time and cost associated with the experimental synthesis and testing of new photosensitizer candidates.

Synergistic Research Strategies with Other Therapeutic Modalities (e.g., Photoimmunotherapy Principles)

The combination of photodynamic therapy (PDT) with other treatment modalities, particularly immunotherapy, is a rapidly evolving area of research that holds great promise for improving cancer treatment outcomes. nih.govfrontiersin.org This synergistic approach aims to harness the strengths of each therapy to overcome their individual limitations. frontiersin.orgmdpi.com

PDT can induce a specific type of cell death called immunogenic cell death (ICD). oaepublish.com ICD is characterized by the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs) from the dying cancer cells. oaepublish.com These molecules act as "danger signals" that can stimulate the host's immune system to recognize and attack the cancer cells. This process can lead to the development of a systemic and long-lasting anti-tumor immune response, which can help to eliminate residual tumor cells and prevent metastasis and recurrence. nih.gov

The combination of PDT with immunotherapy, often referred to as photoimmunotherapy, seeks to amplify this PDT-induced immune response. nih.govresearchgate.net Several strategies are being explored:

Combination with Immune Checkpoint Inhibitors (ICIs): ICIs are a class of drugs that block proteins that act as "brakes" on the immune system, such as PD-1 and PD-L1. nih.gov By combining PDT with ICIs, the PDT-induced anti-tumor T-cells can be more effectively unleashed to attack the cancer cells. researchgate.netnih.gov

Combination with Immunoadjuvants: Immunoadjuvants are substances that can boost the immune response. Co-delivering photosensitizers with immunoadjuvants, such as Toll-like receptor (TLR) agonists, can enhance the activation of dendritic cells and promote a stronger anti-tumor immune response. nih.gov

Development of Cancer Vaccines: The lysates of cancer cells killed by PDT can be used as a form of in-situ cancer vaccine to elicit a tumor-specific immune response. acs.org

Furthermore, PDT can be combined with other therapeutic modalities beyond immunotherapy:

Photothermal Therapy (PTT): PTT uses photothermal agents to generate heat upon light irradiation, leading to tumor cell death. The combination of PDT and PTT can have a synergistic effect, as the mild hyperthermia from PTT can increase tumor blood flow and oxygenation, thereby enhancing the efficacy of PDT. oaepublish.comacs.org

Chemotherapy: Combining PDT with chemotherapy can target cancer cells through different mechanisms, potentially leading to enhanced tumor cell killing and overcoming drug resistance. nih.gov

Radiotherapy: Both PDT and radiotherapy rely on reactive oxygen species to kill cancer cells, and their combination may lead to enhanced therapeutic effects. oaepublish.com

Combined ModalityPrinciple of SynergyPotential Outcome
Immunotherapy (e.g., ICIs)PDT-induced ICD enhances the efficacy of ICIs by increasing tumor immunogenicity. nih.govresearchgate.netnih.govEnhanced systemic anti-tumor immunity, reduced metastasis and recurrence. nih.gov
Photothermal Therapy (PTT)Mild hyperthermia from PTT improves tumor oxygenation for PDT; PDT can sensitize cells to PTT. oaepublish.comacs.orgIncreased tumor cell killing and destruction of hypoxic tumor regions. acs.org
ChemotherapyTargets cancer cells through different and complementary mechanisms. nih.govOvercoming drug resistance, enhanced tumor ablation.
RadiotherapyBoth modalities generate ROS to induce cell death. oaepublish.comPotentially enhanced tumoricidal effects.

Addressing Hypoxia in Photodynamic Research Models for Improved Efficacy

Hypoxia, or low oxygen concentration, is a common feature of solid tumors and a major obstacle to the efficacy of photodynamic therapy (PDT). nih.govmdpi.comresearchgate.net Since the generation of cytotoxic reactive oxygen species (ROS) in Type II PDT is an oxygen-dependent process, the hypoxic tumor microenvironment can severely limit the therapeutic outcome. nih.govrsc.org Moreover, the PDT process itself consumes oxygen, which can further exacerbate hypoxia. mdpi.comrsc.org Therefore, developing strategies to overcome tumor hypoxia is a critical area of research in PDT. nih.govmdpi.com

Several innovative approaches are being investigated to address the challenge of hypoxia in PDT:

Oxygen-Delivering Nanomaterials: This strategy involves the use of nanocarriers that can transport and release oxygen directly at the tumor site. mdpi.comrsc.org Materials like perfluorocarbons and hemoglobin have been incorporated into nanoparticles for this purpose. rsc.org Metal-organic frameworks (MOFs) have also been designed to store and deliver oxygen. mdpi.com

In Situ Oxygen Generation: This approach focuses on generating oxygen within the tumor microenvironment. mdpi.comrsc.org One common method is to use catalase or catalase-like nanoenzymes that can catalyze the decomposition of endogenous hydrogen peroxide (H₂O₂), which is often overexpressed in tumor cells, into oxygen. mdpi.comrsc.org

Reducing Oxygen Consumption: An alternative strategy is to decrease the oxygen consumption rate of cancer cells, thereby making more oxygen available for PDT. nih.gov This can be achieved by using agents that inhibit mitochondrial respiration. nih.govacs.org

Type I Photosensitizers: Unlike Type II photosensitizers that primarily generate singlet oxygen, Type I photosensitizers can produce other types of ROS, such as superoxide (B77818) radicals and hydroxyl radicals, through electron transfer reactions. mdpi.com These reactions are less dependent on oxygen concentration, making Type I photosensitizers a promising option for treating hypoxic tumors. mdpi.com

Combination with Hypoxia-Activated Prodrugs: These are drugs that are specifically activated under hypoxic conditions. Combining PDT with hypoxia-activated prodrugs allows for the targeting of both oxygenated and hypoxic tumor regions. oaepublish.com

Vascular Normalization: Some therapeutic agents can normalize the abnormal tumor vasculature, improving blood flow and oxygen supply to the tumor. nih.gov

The development of photosensitizers that can function effectively in hypoxic environments or that can actively modulate the tumor microenvironment to alleviate hypoxia is a key focus of current research. acs.org These advancements are crucial for enhancing the efficacy and broadening the applicability of PDT in cancer treatment.

Development of Novel Photosensitizer Architectures with Enhanced Photophysical and Photochemical Attributes

The quest for more effective photodynamic therapy (PDT) is driving the development of novel photosensitizer architectures with superior photophysical and photochemical properties. Researchers are moving beyond traditional photosensitizer designs to create sophisticated molecular constructs that offer enhanced performance.

One key area of innovation is the development of photosensitizers with Aggregation-Induced Emission (AIE) characteristics. mdpi.comnih.gov Unlike conventional photosensitizers that suffer from aggregation-caused quenching (ACQ) in aqueous environments, AIE photosensitizers (AIE-PSs) exhibit enhanced fluorescence and reactive oxygen species (ROS) generation upon aggregation. nih.govmdpi.com This property is highly advantageous for biological applications, as it allows the photosensitizers to be used at high concentrations without losing their activity. mdpi.com The design of AIE-PSs often involves creating molecules with rotatable components that dissipate energy non-radiatively in solution but become restricted in the aggregate state, thus promoting radiative decay and intersystem crossing. mdpi.com

Another important strategy is the incorporation of heavy atoms , such as iodine or bromine, into the photosensitizer structure. mdpi.com The "heavy-atom effect" enhances spin-orbit coupling, which facilitates the transition of the photosensitizer from the excited singlet state to the triplet state (intersystem crossing). mdpi.com A more populated and longer-lived triplet state leads to more efficient energy transfer to molecular oxygen and, consequently, higher ROS production.

The development of rotaxane-based photosensitizers represents a novel supramolecular approach. acs.orgresearchgate.net In this architecture, a photosensitizer molecule (the "axle") is threaded through a macrocyclic molecule (the "wheel"), with bulky "stoppers" at the ends of the axle preventing the components from dissociating. acs.org This mechanical interlocking can improve the water solubility and photostability of the photosensitizer core. acs.orgresearchgate.net Furthermore, the macrocycle can shield the photosensitizer from the surrounding environment, potentially enhancing its photophysical properties and cellular uptake. acs.org Research is also exploring the creation of photoresponsive rotaxane-based materials for various applications. semanticscholar.orgbeilstein-journals.org

Furthermore, the design of dendrimeric photosensitizers is being explored. Dendrimers are highly branched, tree-like macromolecules that can be functionalized with multiple photosensitizer units. This can lead to a high local concentration of the photosensitizer and amplified therapeutic effects.

Future research will likely focus on combining these different architectural strategies to create multifunctional photosensitizers with precisely controlled properties for highly effective and targeted PDT.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Photosensitizer 101 iodide to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Use controlled stoichiometry for iodide integration, ensuring precise pH and temperature conditions during coupling reactions (e.g., quinolinium iodide conjugation to tetraphenylethene frameworks) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. For aggregation studies, dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential .
  • Reproducibility : Document reaction parameters (e.g., solvent polarity, ionic strength) in the Experimental section of manuscripts, adhering to journal guidelines for compound preparation and characterization .

Q. How can researchers optimize this compound’s singlet oxygen generation (SOG) efficiency in photodynamic therapy (PDT)?

  • Methodological Answer :

  • Aggregation Control : Formulate nanodots (e.g., bovine serum albumin-capped calcium carbonate nanoparticles) to restrict intramolecular motions and enhance inter-system crossing .
  • Spectroscopic Validation : Use electron paramagnetic resonance (EPR) with 2,2,6,6-tetramethylpiperidine (TEMP) as a singlet oxygen trap to quantify SOG under varying light doses .
  • pH Sensitivity : Test lysosomal pH-triggered release mechanisms in cancer cell lines (e.g., OE21) using fluorescence lifetime imaging microscopy (FLIM) .

Q. What statistical approaches are recommended for analyzing dose-dependent photocytotoxicity data?

  • Methodological Answer :

  • ANOVA with Bonferroni Correction : Compare cell viability across photosensitizer concentrations and light doses to identify significant differences .
  • Pearson Correlation : Assess relationships between intracellular integrated intensity (InCell) and mitochondrial activity (MTT assay) at a 99% confidence level .
  • Dynamic Modeling : Use impedance-based real-time cell analysis to model photocytotoxicity kinetics (e.g., EC50 shifts under nanoparticle-mediated delivery) .

Advanced Research Questions

Q. How do conflicting data on this compound’s ROS production in polymeric matrices arise, and how can they be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Investigate H-aggregate formation via UV-Vis spectroscopy and fluorescence quenching assays, which may reduce ROS by hindering photoactivation .
  • Comparative Design : Test block copolymers with varying hydrophobic blocks (e.g., poly(ʟ-lysine) vs. poly(aspartic acid)) to optimize electrostatic interactions and minimize aggregation .
  • In Silico Modeling : Use density functional theory (DFT) to predict electron hopping rates between photosensitizers on semiconductor surfaces, correlating computational results with experimental SOG data .

Q. What strategies enhance this compound’s antimicrobial photodynamic inactivation (PDI) potency without inducing resistance?

  • Methodological Answer :

  • Synergistic Additives : Combine with potassium iodide (KI) to potentiate bacterial killing via halogenation reactions, validated in murine infection models .
  • Cationic Modifications : Introduce decacationic fullerene derivatives to improve microbial membrane targeting, tested using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • In Vivo Validation : Monitor bacterial load reduction in skin abrasion models using bioluminescence imaging and colony-forming unit (CFU) assays .

Q. How can this compound’s electron transfer efficiency be quantified in solar energy devices?

  • Methodological Answer :

  • Electrochemical Analysis : Measure apparent electron hopping rates using cyclic voltammetry (CV) on p-type semiconductor electrodes .
  • Redox Mediation : Track iodide (I⁻) regeneration via UV-Vis spectroscopy in dye-sensitized solar cells (DSSCs), correlating with device efficiency .
  • Surface Engineering : Functionalize TiO2 nanoparticles with carbazole-based dyes and Ag-doping to enhance charge separation and conduction band alignment .

Data Contradiction and Validation

Q. Why do some studies report antioxidant behavior in this compound-containing micelles?

  • Methodological Answer :

  • Aggregation Analysis : Use TEM and fluorescence self-quenching assays to detect H/J-aggregates, which scavenge ROS instead of generating it .
  • Redox Profiling : Compare hydroxyl radical (•OH) vs. singlet oxygen (¹O₂) yields using selective quenchers (e.g., sodium azide for ¹O₂) .
  • Reformulation : Switch to cyclodextrin-based host-guest systems to prevent aggregation and restore ROS production .

Tables for Key Parameters

Parameter Technique Optimal Range Reference
Singlet Oxygen Quantum YieldEPR with TEMPΦΔ ≥ 0.5 in aqueous media
Intracellular UptakeInCell Analyzer + PI Staining>90% in OE21 cells at 24h
Electron Hopping RateCyclic Voltammetry + DFT Modeling10³–10⁴ s⁻¹ on TiO2 surfaces

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.